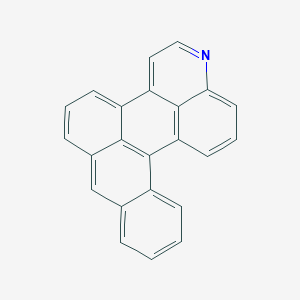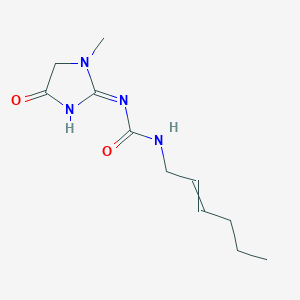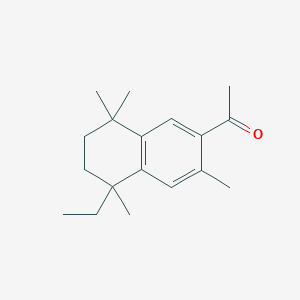![molecular formula C20H14O2 B14370329 Methyl benzo[c]phenanthrene-4-carboxylate CAS No. 90340-79-7](/img/structure/B14370329.png)
Methyl benzo[c]phenanthrene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzo[c]phenanthrene-4-carboxylate: is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound characterized by a fused ring structure, which includes a methyl ester functional group attached to the benzo[c]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl benzo[c]phenanthrene-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from benzo[c]phenanthrene, the introduction of a carboxylate group followed by methylation can yield the desired compound. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be used to facilitate these reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl benzo[c]phenanthrene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur at specific positions on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, sulfonic acids.
Applications De Recherche Scientifique
Methyl benzo[c]phenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins. It is used in studies related to mutagenesis and carcinogenesis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity. It is used in drug development research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of methyl benzo[c]phenanthrene-4-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, causing structural distortions that may lead to mutations. It can also form adducts with proteins, affecting their function. These interactions are mediated through various pathways, including oxidative stress and enzyme-mediated processes.
Comparaison Avec Des Composés Similaires
Benzo[c]phenanthrene: The parent compound without the methyl ester group.
Methyl benzo[a]pyrene-4-carboxylate: A similar polycyclic aromatic hydrocarbon with a different ring structure.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: Methyl benzo[c]phenanthrene-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and reactivity compared to its parent compound, benzo[c]phenanthrene.
Propriétés
Numéro CAS |
90340-79-7 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
methyl benzo[g]phenanthrene-4-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)18-8-4-7-17-16(18)12-11-14-10-9-13-5-2-3-6-15(13)19(14)17/h2-12H,1H3 |
Clé InChI |
HPZJALXDKKPKNQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C=CC3=C2C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)

![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
